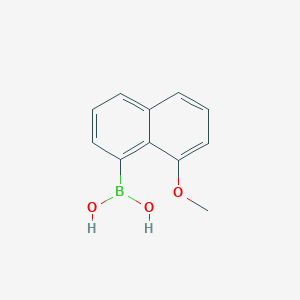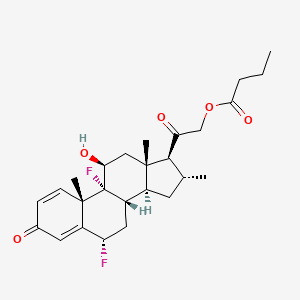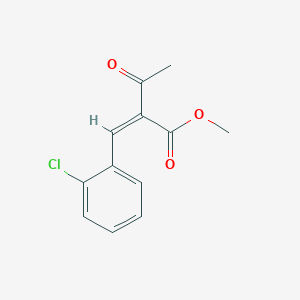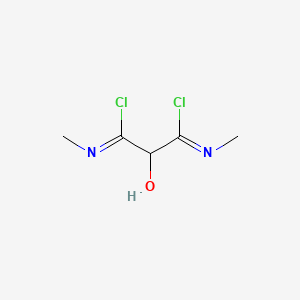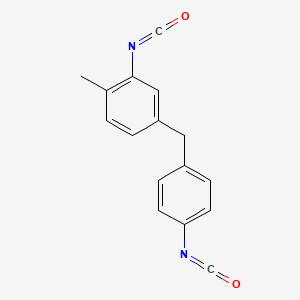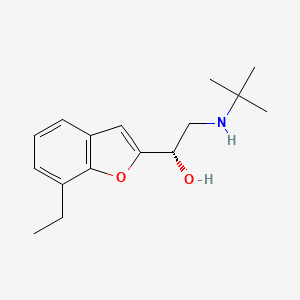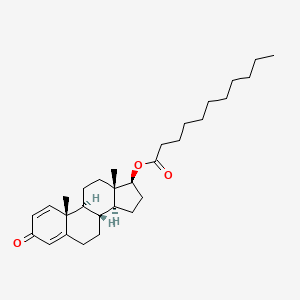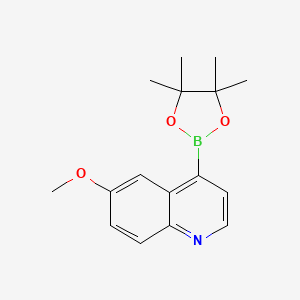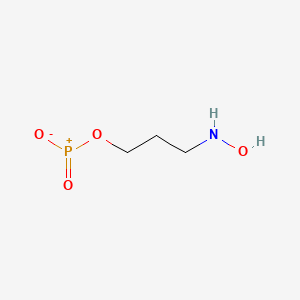
3-(Hydroxyamino)propoxy-oxido-oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(N-Hydroxyamino)propyl Phosphonate can be achieved through several synthetic routes. One common method involves the reaction of phosphonic acid with 3-[(phenylmethoxy)amino]propyl diethyl ester . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ advanced techniques such as microwave irradiation and photochemical protocols to enhance reaction rates and yields .
Chemical Reactions Analysis
3-(N-Hydroxyamino)propyl Phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, aryl and vinyl halides, and diaryliodonium salts .
For example, the reaction of 3-(N-Hydroxyamino)propyl Phosphonate with aryl halides in the presence of a palladium catalyst and a base can lead to the formation of aryl phosphonates . Similarly, the reaction with diaryliodonium salts under visible-light illumination can produce a variety of aryl phosphonates . These reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Scientific Research Applications
3-(N-Hydroxyamino)propyl Phosphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various phosphonate derivatives, which are valuable intermediates in organic synthesis . In biology, this compound is studied for its potential role in biochemical reactions involving phosphorus-containing compounds .
In medicine, 3-(N-Hydroxyamino)propyl Phosphonate and its derivatives have shown promise as antiviral agents, particularly against pathogens such as Plasmodium falciparum . Additionally, this compound is used in the development of bone disease treatments due to its ability to bind to hydroxyapatite, the mineral component of bone .
Mechanism of Action
The mechanism of action of 3-(N-Hydroxyamino)propyl Phosphonate involves its interaction with specific molecular targets and pathways. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions . This inhibition can lead to various therapeutic effects, such as antiviral activity and bone disease treatment .
Comparison with Similar Compounds
3-(N-Hydroxyamino)propyl Phosphonate can be compared with other similar compounds, such as 3-(N-formyl-N-hydroxyamino)propyl phosphonate (fosmidomycin) and 3-(N-acetyl-N-hydroxyamino)propyl phosphonate (FR-9000098) . These compounds share similar chemical structures but differ in their functional groups, which can influence their chemical properties and biological activities.
For example, fosmidomycin is known for its potent antimalarial activity, while FR-9000098 has shown promise as an antiviral agent . The unique properties of 3-(N-Hydroxyamino)propyl Phosphonate, such as its ability to undergo various chemical reactions and its potential therapeutic applications, make it a valuable compound in scientific research.
Properties
Molecular Formula |
C3H8NO4P |
|---|---|
Molecular Weight |
153.07 g/mol |
IUPAC Name |
3-(hydroxyamino)propoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C3H8NO4P/c5-4-2-1-3-8-9(6)7/h4-5H,1-3H2 |
InChI Key |
BURRPEGTNIECJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNO)CO[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)

